molecular formula C6H2BrF2NO3 B1405068 6-Bromo-3,4-difluoro-2-nitrophenol CAS No. 1644281-87-7

6-Bromo-3,4-difluoro-2-nitrophenol

Cat. No.: B1405068
CAS No.: 1644281-87-7
M. Wt: 253.99 g/mol
InChI Key: CGGFDLQNYKVWJN-UHFFFAOYSA-N
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Description

6-Bromo-3,4-difluoro-2-nitrophenol ( 1644281-87-7) is a halogenated aromatic compound of significant interest in advanced chemical research and development. This compound, with the molecular formula C6H2BrF2NO3 and a molecular weight of 253.99 g/mol, serves as a versatile synthetic building block . The unique substitution pattern on the phenol ring, featuring bromo, difluoro, and nitro groups, creates a distinct electronic profile that is valuable for constructing complex molecules . Its primary research applications include serving as a key intermediate in the synthesis of novel quinazoline derivatives investigated as potent and selective KRas inhibitors for cancer therapeutics . Furthermore, structurally similar bromo-fluoro-nitrophenol compounds have demonstrated notable agricultural biological activities, including fungicidal, bactericidal, and weeding effects, indicating its potential in agrochemical discovery . The presence of multiple halogen atoms and a nitro group allows for further selective functionalization, making it a valuable precursor in materials science and pharmaceutical synthesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound is classified with the hazard statements H302-H315-H317-H318-H410, indicating it is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and is toxic to aquatic life .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,4-difluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO3/c7-2-1-3(8)4(9)5(6(2)11)10(12)13/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGFDLQNYKVWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A complete analysis of the proton, carbon, and fluorine environments using NMR spectroscopy requires experimental data, which is currently unavailable in the public domain.

¹H NMR Analysis for Proton Environments

Predicted ¹H NMR data would suggest the presence of a single aromatic proton. Its chemical shift and multiplicity would be influenced by coupling to the adjacent fluorine atoms. However, without experimental data, a precise description of its resonance is not possible.

¹³C NMR Analysis for Carbon Frameworks

A ¹³C NMR spectrum would be expected to show six distinct signals for the carbon atoms of the benzene (B151609) ring, each coupled to the attached fluorine atoms, resulting in complex splitting patterns. The chemical shifts would be characteristic of a highly substituted aromatic ring, but specific values remain undetermined without experimental verification.

¹⁹F NMR Spectroscopy for Fluorine Environments and Reactivity

The ¹⁹F NMR spectrum is anticipated to display two distinct signals for the two non-equivalent fluorine atoms at positions 3 and 4. These signals would likely appear as doublets of doublets due to coupling with each other and with the neighboring aromatic proton. The chemical shifts and coupling constants are critical for confirming the substitution pattern but are not documented. The large chemical shift dispersion and high sensitivity of ¹⁹F NMR make it a powerful tool for characterizing fluorinated compounds. rsc.orgnih.gov

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. However, no such experimental data has been published.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular formula C₆H₂BrF₂NO₃. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group (NO₂), hydroxyl group (OH), and halogen atoms, but a detailed fragmentation pathway cannot be established without experimental mass spectra. Predicted data from some databases suggests a monoisotopic mass of approximately 252.92 g/mol .

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's structure, particularly the nature of its chromophores and the presence of auxochromes.

For nitrophenols, the electronic spectrum is typically characterized by distinct absorption bands. nih.gov The nitro group (-NO2), an electron-withdrawing group, and the hydroxyl group (-OH), an electron-donating group, in conjunction with the benzene ring, form a "push-pull" system. uottawa.ca This electronic interaction influences the energy of the molecular orbitals and, consequently, the wavelengths of electronic transitions.

The presence of bromine and fluorine atoms as additional substituents on the benzene ring of 6-Bromo-3,4-difluoro-2-nitrophenol would be expected to further influence its UV-Vis spectrum. Halogens can act as auxochromes and can cause shifts in the absorption maxima (λmax). The electron-withdrawing nature of the fluorine atoms, combined with the bromo and nitro groups, would likely lead to a complex interplay of electronic effects, potentially shifting the absorption bands compared to simpler nitrophenols.

Table 1: Representative UV-Vis Absorption Data for Related Nitrophenols

CompoundSolvent/PhaseAbsorption Maxima (λmax)Reference
o-NitrophenolGas Phase207 nm, 259 nm, 331 nm uottawa.ca
o-Nitrophenoln-Hexane346 nm uottawa.ca
o-NitrophenolWater350 nm uottawa.ca
o-NitrophenolateWater~400 nm nih.gov
p-Nitrophenol-Characteristic peaks at 317 nm and 400 nm researchgate.net

This table provides illustrative data from related compounds to indicate the expected range and nature of UV-Vis absorptions for substituted nitrophenols.

X-ray Crystallography for Solid-State Molecular Geometry

For this compound, a single-crystal X-ray diffraction experiment would be necessary to elucidate its solid-state molecular geometry. The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision. suniv.ac.in

While specific crystallographic data for this compound is not publicly available, we can consider the type of information that would be obtained from such an analysis by looking at studies of other substituted aromatic molecules. For example, in a study of a brominated imidazopyridine derivative, X-ray crystallography revealed the intricate details of its molecular structure and the intermolecular interactions, such as C—H⋯π stacking, that govern its crystal packing. nih.gov

A crystallographic study of this compound would be expected to reveal:

The planarity or any distortion of the benzene ring.

The precise bond lengths of the C-Br, C-F, C-N, N-O, C-O, and O-H bonds.

The bond angles within the benzene ring and involving the substituents.

The conformation of the nitro and hydroxyl groups relative to the ring.

The presence of any intramolecular hydrogen bonding between the phenolic proton and the nitro group.

The nature of intermolecular interactions, such as hydrogen bonding or halogen bonding, that stabilize the crystal structure.

Table 2: Illustrative Parameters Determined by X-ray Crystallography

ParameterType of Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the crystal lattice
Unit Cell Dimensionsa, b, c, α, β, γ
Bond Lengths (Å)e.g., C-C, C-Br, C-F, C-N
Bond Angles (°)e.g., C-C-C, O-N-O
Torsion Angles (°)Dihedral angles defining conformation

This table illustrates the kind of detailed geometrical data that would be obtained from an X-ray crystallographic analysis of this compound.

Advanced Spectroscopic Methods in Chemical Analysis

Beyond UV-Vis and X-ray crystallography, a variety of other advanced spectroscopic techniques are instrumental in the comprehensive characterization of organic molecules like this compound. These methods can provide complementary information about the molecular structure, vibrational modes, and electronic environment of the nuclei.

Femtosecond Transient Absorption Spectroscopy: This ultrafast technique can be used to study the dynamics of excited electronic states on a femtosecond timescale. uottawa.ca For a "push-pull" molecule like a nitrophenol, this method could reveal the rates of processes such as intramolecular charge transfer and intersystem crossing to triplet states. uottawa.ca

Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS is a powerful tool for obtaining vibrational structural information of molecules in electronically excited states. nih.gov This would be particularly useful for identifying structural changes that occur upon photoexcitation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed in the outline, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy would be fundamental for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the signals would provide a complete picture of the connectivity of the atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information.

The application of these advanced methods in concert provides a powerful and synergistic approach to the unambiguous characterization of novel chemical entities like this compound. While experimental data for this specific molecule is sparse in the public domain, the principles and applications of these techniques, as demonstrated with related compounds, provide a clear framework for its future detailed analysis.

Theoretical and Computational Chemistry Studies of 6 Bromo 3,4 Difluoro 2 Nitrophenol

Density Functional Theory (DFT) Calculations for Electronic Structure

No published data available.

Geometry Optimization and Conformer Analysis

No published data available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

No published data available.

Mulliken and Natural Population Analysis for Charge Distribution

No published data available.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

No published data available.

Quantum Chemical Descriptors and Reactivity Predictions

No published data available.

Global Softness and Chemical Reactivity Indices

No published data available.

Despite a comprehensive search of available scientific literature, no theoretical and computational chemistry studies focusing specifically on the compound 6-Bromo-3,4-difluoro-2-nitrophenol have been identified.

Consequently, it is not possible to provide an article with the detailed sections and subsections as requested in the prompt, which were to include:

Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

The strict adherence to the subject compound, as per the user's instructions, precludes the inclusion of data from related but structurally different molecules. The scientific community has not published research on the theoretical and computational aspects of this compound that would allow for a scientifically accurate and verifiable discussion on its dipole moment, predicted spectroscopic parameters, or intermolecular interactions.

Therefore, the requested article cannot be generated at this time due to the absence of relevant research data for this specific chemical compound.

Reactivity and Reaction Mechanisms of 6 Bromo 3,4 Difluoro 2 Nitrophenol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate and thus facilitating the reaction. In 6-Bromo-3,4-difluoro-2-nitrophenol, the nitro group, along with the halogen atoms, deactivates the ring towards electrophiles but significantly activates it for nucleophilic attack.

Regioselectivity and Steric Effects of Halogen and Nitro Substituents

The regioselectivity of SNAr reactions on this compound is dictated by the positions of the substituents relative to each other. Electron-withdrawing groups are most effective at stabilizing the Meisenheimer complex when they are positioned ortho or para to the leaving group. youtube.com

In the structure of this compound:

The bromine atom at C6 is ortho to the C2-nitro group.

The fluorine atom at C4 is para to the C2-nitro group.

The fluorine atom at C3 is meta to the C2-nitro group.

Consequently, the positions most activated for nucleophilic attack are C4 and C6. The nitro group can effectively delocalize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at these positions. Attack at the C3 position is less favorable as the stabilizing resonance effect of the nitro group is not operative from the meta position. youtube.com

Steric hindrance can also influence the site of attack. The bulky bromine atom and the adjacent nitro group at the C6 and C2 positions, respectively, may create steric congestion that hinders the approach of a nucleophile to the C6 position. nih.govchemistrysteps.com In contrast, the C4 position is less sterically encumbered, which might make it the preferred site of substitution, especially with bulky nucleophiles.

Position of AttackRelationship to Nitro GroupElectronic ActivationPredicted Steric HindranceProbable Reactivity
C4 (Fluorine) ParaHighLowHigh
C6 (Bromine) OrthoHighModerateHigh, but potentially lower than C4
C3 (Fluorine) MetaLowLowLow

Influence of Fluorine on SNAr Reactivity

In the context of SNAr reactions, fluoride (B91410) is often a surprisingly good leaving group, frequently being more readily displaced than other halogens like bromide or chloride. youtube.com This is not due to the stability of the fluoride anion itself, but rather to the powerful electron-withdrawing inductive effect of the fluorine atom. stackexchange.com The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This strong inductive effect also helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. wikipedia.org The reactivity of the aromatic ring in EAS is highly sensitive to the nature of the substituents it carries. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. csbsju.edu

The this compound molecule contains four electron-withdrawing groups (one nitro, one bromo, two fluoro) and one activating group (the hydroxyl group). The deactivating effect of the nitro group is particularly strong. Collectively, these groups withdraw significant electron density from the aromatic ring, making it a very poor nucleophile and thus highly unreactive towards electrophiles. msu.edu

While the hydroxyl group is a powerful activating, ortho-, para-directing group, its effect is likely to be overwhelmed by the cumulative deactivating effects of the four other substituents. Therefore, electrophilic aromatic substitution on this compound would be exceptionally difficult, requiring harsh reaction conditions. If a reaction were to occur, predicting the regioselectivity would be complex due to the competing directing effects of the substituents.

Redox Chemistry and Pathways Involving the Nitro Group

The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org The redox chemistry of this compound is dominated by the transformations of its nitro group. The reduction can proceed through several intermediates depending on the reducing agent and reaction conditions.

A typical reduction pathway involves the following steps:

Nitro to Nitroso: The initial two-electron reduction of the nitro group (–NO₂) yields a nitroso group (–NO).

Nitroso to Hydroxylamine: Further reduction of the nitroso group leads to a hydroxylamine derivative (–NHOH).

Hydroxylamine to Amine: The final reduction step converts the hydroxylamine to an amino group (–NH₂).

Commonly employed methods for the reduction of aryl nitro compounds to amines include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: Utilizing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

These reactions would convert this compound into 2-Amino-6-bromo-3,4-difluorophenol. The choice of reagent can sometimes allow for the isolation of intermediate products like the hydroxylamine. acs.org

Radical Reactions and Formation of Reactive Intermediates

Halogenated and nitrated aromatic compounds can participate in radical reactions under specific conditions, often initiated by photolysis, high temperatures, or radical initiators. Nitrophenols are known to react with atmospheric radicals such as hydroxyl (•OH) or sulfate radicals (SO₄•⁻). mdpi.com

For this compound, several radical pathways can be envisaged:

Reaction with Oxidizing Radicals: In advanced oxidation processes, radicals like •OH can attack the aromatic ring, leading to hydroxylation or degradation of the molecule.

Formation of Radical Anions: The electron-deficient nature of the ring makes it susceptible to accepting an electron to form a radical anion. This species can then undergo further reactions, such as the loss of a halide ion.

Homolytic Bond Cleavage: While the C-Br bond is weaker than the C-F bonds, homolytic cleavage to form an aryl radical and a bromine radical would typically require significant energy input, such as UV light. youtube.com Such aryl radicals are highly reactive intermediates that can participate in various subsequent reactions.

Mechanism of Hydrolysis and Denitration Reactions

Hydrolysis: Hydrolysis of this compound can be viewed as a nucleophilic aromatic substitution reaction where the nucleophile is a hydroxide ion (OH⁻) or a water molecule (H₂O). The mechanism would follow the SNAr pathway previously described. Given the activation of the ring, the halogen substituents at the C4 and C6 positions are the most likely sites for hydrolysis. This reaction would lead to the replacement of a fluorine or bromine atom with a hydroxyl group, forming a dihydroxylated nitrophenol derivative. The rate of hydrolysis would be dependent on factors such as pH and temperature. cdnsciencepub.com

Denitration: Denitration, the removal of a nitro group, is a less common reaction for nitroaromatic compounds but can be achieved under specific conditions.

Reductive Denitration (Hydrodenitration): This involves the replacement of the nitro group with a hydrogen atom. It can sometimes be accomplished through catalytic hydrogenation under forcing conditions or via radical reactions using reagents like tributyltin hydride. wikipedia.org

Oxidative Denitration: In some advanced oxidation processes involving sulfate radicals, both denitration and nitration processes have been observed. epa.gov This suggests a complex mechanism where the nitro group is initially attacked by a radical, leading to its eventual removal and potential replacement by another group.

Photochemical Denitration: Photolysis of nitrophenols, particularly in aqueous environments, can lead to the cleavage of the C-NO₂ bond and the formation of nitrous acid (HONO). rsc.orgrsc.org

For this compound, these reactions would result in the formation of bromo-difluorophenols or further modified products depending on the specific reaction pathway.

Mechanistic Insights from Isotope Labeling Studies

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. While specific isotope labeling studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous halogenated and nitrophenolic compounds can provide significant insights into its potential reactivity. By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can probe bond-breaking and bond-forming steps, identify intermediates, and clarify reaction pathways.

One of the primary applications of isotope labeling is the determination of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. A significant KIE is often indicative of the bond to the labeled atom being broken or formed in the rate-determining step of the reaction.

For this compound, several types of reactions could be investigated using isotope labeling:

Proton Transfer Reactions: The acidity of the phenolic proton is a key aspect of the reactivity of this compound. By replacing the phenolic proton with deuterium, it would be possible to determine if proton transfer is the rate-determining step in reactions such as acid-base chemistry or certain condensation reactions. A primary KIE (kH/kD > 1) would be expected if the O-H bond is cleaved in the rate-limiting step.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring of this compound susceptible to nucleophilic attack. Isotope labeling could be employed to elucidate the mechanism of substitution at the positions occupied by the bromo or fluoro substituents. For instance, if a reaction involves the displacement of a fluoride ion, labeling the fluorine atoms with ¹⁸F would allow for the tracking of the leaving group and the elucidation of the reaction pathway.

Degradation and Transformation Pathways: Isotope labeling can be instrumental in tracing the metabolic or environmental degradation pathways of this compound. By synthesizing the molecule with a ¹³C-labeled aromatic ring, it would be possible to follow the distribution of the carbon skeleton in various degradation products using techniques like mass spectrometry and NMR spectroscopy. This would help in identifying key intermediates and final products of degradation.

The following hypothetical data tables illustrate the kind of information that could be obtained from isotope labeling studies on this compound.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Deprotonation of this compound

This table presents hypothetical data on the rate of deprotonation of this compound and its deuterated analogue by a generic base. A significant KIE would suggest that the cleavage of the O-H(D) bond is part of the rate-determining step.

Interactive Data Table: Kinetic Isotope Effect in Deprotonation
Compound Rate Constant (k, s⁻¹) Kinetic Isotope Effect (kH/kD)
This compound (O-H) 2.5 x 10³ 7.1

Table 2: Illustrative Product Distribution in a Nucleophilic Aromatic Substitution Reaction Using ¹⁸F Labeling

This table shows a hypothetical product distribution for a nucleophilic aromatic substitution reaction on this compound, where one of the fluorine atoms is labeled with ¹⁸F. The distribution of the ¹⁸F label in the products and unreacted starting material can provide insights into which fluorine is more susceptible to substitution and the reaction mechanism.

Interactive Data Table: Product Distribution in SNAr with ¹⁸F Labeling
Compound Position of ¹⁸F Label Relative Abundance (%)
Unreacted Starting Material 3-F 40
Unreacted Starting Material 4-F 10
Substitution Product (at C-4) - 50

Applications in Advanced Organic Synthesis

Role as a Building Block in Complex Molecular Architectures

There is currently no available scientific literature or patent documentation that describes the use of 6-Bromo-3,4-difluoro-2-nitrophenol as a building block in the synthesis of complex molecular architectures. While related halogenated and nitrated phenols serve as key starting materials in organic synthesis, the specific reaction pathways and resulting structures derived from this particular compound have not been reported. The combination of its functional groups—a nucleophilic hydroxyl group, and sites for potential cross-coupling (bromo group) and reduction (nitro group)—suggests theoretical utility, but this has not been experimentally demonstrated in published research.

Precursor for the Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

An extensive search of medicinal chemistry and pharmaceutical development literature did not yield any instances of this compound being used as a precursor for the synthesis of bioactive compounds or as a pharmaceutical intermediate.

In contrast, related compounds such as 2-Bromo-6-nitrophenol (B84729) are documented as intermediates in the synthesis of pharmaceutical agents. For example, 2-Bromo-6-nitrophenol is a known intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist. chemicalbook.comgoogle.com The synthesis involves reactions like etherification of the phenolic hydroxyl group followed by Suzuki cross-coupling reactions. google.com Nitro-containing compounds, in general, are considered valuable building blocks in medicinal chemistry, often because the nitro group can be readily reduced to an amine, providing access to a wide range of derivatives. frontiersin.org However, no such applications have been documented specifically for the this compound isomer.

Application in Material Science Research (e.g., Fluorinated Polymers, Liquid Crystals)

There are no published research articles or patents that detail the application of this compound in material science. The synthesis of fluorinated polymers or liquid crystals has not been reported using this specific compound as a monomer or precursor. While fluorinated phenols are a class of compounds of interest in material science for their unique electronic and physical properties, research has focused on other isomers.

Catalysis and Ligand Design with Halogenated Nitrophenol Scaffolds

No studies could be found describing the use of this compound in the field of catalysis or for the design of ligands. The potential for the phenolic oxygen and the ortho-nitro group to act as a bidentate chelation site for a metal center is a recognized concept in ligand design. Halogenated phenols and nitrophenols are used in various catalytic contexts, but research specifically employing the this compound scaffold for these purposes has not been reported.

Environmental Fate and Biotransformation Research

Degradation Pathways in Environmental Systems

The environmental degradation of halogenated nitrophenols is influenced by both microbial and abiotic factors. The presence of nitro and halogen substituents on the aromatic ring generally makes these compounds more resistant to degradation than phenol (B47542) itself researchgate.netjebas.org.

Microbial catabolism is a primary route for the breakdown of halogenated nitrophenols in the environment nih.gov. Bacteria, in particular, have demonstrated the ability to utilize these compounds as a sole source of carbon, nitrogen, and energy. The degradation pathways typically involve initial enzymatic attacks that modify or remove the substituents, leading to intermediates that can enter central metabolic pathways.

For brominated nitrophenols, a common initial step is the removal of the nitro group. For instance, in the degradation of 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP) by Cupriavidus sp. strain CNP-8, the process is initiated by a monooxygenase that catalyzes the sequential denitration and debromination of the molecule nih.gov. This initial step is crucial as it reduces the toxicity of the compound and prepares it for ring cleavage. A similar initial denitration step can be hypothesized for 6-Bromo-3,4-difluoro-2-nitrophenol, likely followed by the removal of the bromine and fluorine atoms, although the carbon-fluorine bond is notably strong and more resistant to cleavage.

The key enzymes in these pathways are often monooxygenases and dioxygenases. In the case of 2,6-DBNP, a FADH2-dependent monooxygenase is responsible for the initial denitration and debromination nih.gov. Following this, a dioxygenase would catalyze the cleavage of the aromatic ring of the resulting intermediate nih.gov. It is plausible that a similar enzymatic system would be required for the degradation of this compound.

Table 1: Examples of Microorganisms Involved in the Degradation of Halogenated Nitrophenols

MicroorganismDegraded CompoundKey Enzyme TypeInitial Step
Cupriavidus sp. CNP-82,6-dibromo-4-nitrophenolMonooxygenaseDenitration and Debromination
Pseudomonas sp.p-NitrophenolMonooxygenaseDenitration
Arthrobacter sp.p-NitrophenolNot specifiedDenitration

In addition to microbial action, abiotic processes such as photolysis and oxidation contribute to the degradation of halogenated nitrophenols in the environment. Photolytic degradation involves the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun. For many brominated aromatic compounds, photolysis can lead to the reductive debromination, where a bromine atom is replaced by a hydrogen atom epa.gov.

For this compound, it is expected that exposure to sunlight would initiate its degradation. This process would likely involve the cleavage of the carbon-bromine bond, and potentially the carbon-nitro bond, to form various intermediates. The presence of fluorine atoms would likely increase the stability of the compound, making it more resistant to photolytic degradation compared to non-fluorinated analogues.

Advanced Oxidation Processes (AOPs) represent another significant abiotic degradation pathway. These processes generate highly reactive oxygen species, such as hydroxyl radicals, which can non-selectively attack and degrade a wide range of organic pollutants. AOPs include processes like ozonation, Fenton and photo-Fenton reactions, and UV/H2O2 systems. These methods are effective in mineralizing recalcitrant compounds like halogenated nitrophenols into less harmful substances such as carbon dioxide, water, and inorganic ions.

Formation of Transformation Products and Byproducts

The degradation of this compound, whether through microbial or abiotic pathways, would result in the formation of various transformation products and byproducts. Based on studies of similar compounds, the initial transformation products would likely result from denitration, dehalogenation, or hydroxylation reactions.

In the microbial degradation of 2,6-DBNP, the initial transformation product is 6-bromohydroxyquinol nih.gov. By analogy, the degradation of this compound might proceed through the formation of a bromodifluorohydroxyquinol or a similar hydroxylated intermediate. Subsequent enzymatic action would lead to the cleavage of the aromatic ring, generating aliphatic carboxylic acids that can be further metabolized.

Photolytic degradation can also produce a range of byproducts. For brominated compounds, debromination is a common outcome, leading to the formation of less brominated, and sometimes more toxic, intermediates. The complete mineralization of the parent compound to CO2, water, and inorganic halides and nitrate (B79036) is the ultimate goal of remediation, but the formation of persistent and potentially harmful byproducts is a key consideration in evaluating the environmental fate of this compound.

Enzymatic Biotransformation Studies

While no specific enzymatic studies have been conducted on this compound, research on other halogenated nitrophenols has identified several key enzymes involved in their biotransformation. As mentioned, FADH2-dependent monooxygenases play a crucial role in the initial denitration and dehalogenation steps in the degradation of 2,6-DBNP nih.gov. These enzymes are part of a two-component system, requiring a flavin reductase to supply the reduced flavin cofactor nih.gov.

Following the initial modification of the aromatic ring, dioxygenases are typically involved in ring cleavage. For example, 6-bromohydroxyquinol 1,2-dioxygenase is proposed to catalyze the ring-cleavage of the intermediate formed during 2,6-DBNP catabolism nih.gov. The substrate specificity of these enzymes is a key determinant of the range of halogenated nitrophenols a particular microorganism can degrade. It is plausible that enzymes with broad substrate specificity could act on this compound.

Table 2: Key Enzymes in the Biotransformation of Halogenated Nitrophenols

EnzymeFunctionExample SubstrateOrganism
FADH2-dependent monooxygenase (HnpA)Denitration and Debromination2,6-dibromo-4-nitrophenolCupriavidus sp. CNP-8
Flavin reductase (HnpB)Supply of reduced flavin-Cupriavidus sp. CNP-8
6-bromohydroxyquinol 1,2-dioxygenase (HnpC)Ring cleavage6-bromohydroxyquinolCupriavidus sp. CNP-8

Environmental Remediation Strategies (Advanced Oxidation Processes, Bioremediation)

The remediation of sites contaminated with halogenated nitrophenols can be approached through various strategies, with Advanced Oxidation Processes (AOPs) and bioremediation being two of the most promising.

AOPs are highly effective for the rapid and complete destruction of recalcitrant organic pollutants. The choice of a specific AOP would depend on the concentration of the pollutant and the matrix in which it is found. For water treatment, UV-based processes, ozonation, and Fenton reactions are commonly employed. These methods can achieve high levels of mineralization, converting the organic pollutant into inorganic end products.

Bioremediation offers a more environmentally friendly and potentially cost-effective alternative to AOPs. This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. Bioaugmentation, which involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site, could be a viable strategy for areas polluted with this compound. The isolation and characterization of microbial strains capable of degrading this specific compound would be a critical first step. Given the ability of some bacteria to degrade compounds with multiple halogen substituents, it is likely that such organisms exist.

The effectiveness of bioremediation can be enhanced by optimizing environmental conditions such as pH, temperature, and nutrient availability to support microbial growth and enzymatic activity. For instance, the degradation of 4-nitrophenol by Pseudomonas sp. is influenced by pH and temperature nih.gov.

Biological Interactions and Mechanisms of Action in Research Contexts

Investigation of Molecular Mechanisms of Interaction with Biological Targets

Understanding how a compound like 6-Bromo-3,4-difluoro-2-nitrophenol interacts with biological systems at a molecular level is fundamental. Research in this area typically focuses on identifying specific molecular targets, such as enzymes or receptors, and elucidating the nature of the interaction.

While specific enzymatic studies on this compound are not widely published, the activities of related nitrophenolic structures provide a strong basis for predicting its potential interactions. Nitrophenols are well-known for their ability to act as uncouplers of oxidative phosphorylation. oup.comosti.gov This activity is generally associated with their acidity (pKa), which allows them to shuttle protons across mitochondrial membranes, disrupting the proton gradient necessary for ATP synthesis.

Research on other phenolic compounds has also demonstrated inhibitory activity against various enzymes. For instance, a study of over 20 phenols revealed that many were effective inhibitors of the β-class carbonic anhydrase from the fungal parasite Malassezia globosa, outperforming the standard clinical inhibitor acetazolamide. nih.gov Given its phenolic core, this compound could be investigated for similar inhibitory effects on carbonic anhydrases or other enzyme classes. The metabolism of nitrophenols often involves Phase I and Phase II enzymatic pathways, including transformation to aminophenols and subsequent conjugation. cdc.gov

Molecular docking is a powerful computational tool used to predict how a molecule binds to the active site of a protein. This method can guide the design of new compounds and explain observed biological activity. For example, the antibacterial activity of a related compound, 2-chloro-5-fluoro phenol (B47542), was investigated through molecular docking studies with target proteins such as Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov The results indicated strong interactions with the hDHODH inhibitor binding site, supporting its observed biological activity. nih.gov

A similar computational approach could be applied to this compound to predict its binding affinity for various biological targets. Such a study would calculate binding energies and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and amino acid residues in a protein's active site. An illustrative table of what such results might look like is presented below.

Illustrative Molecular Docking Results for this compound

Protein TargetPDB IDPredicted Binding Energy (kcal/mol)Potential Key Interacting Residues
Staphylococcus aureus Tyrosyl-tRNA Synthetase1JIL-7.8Tyr34, Asp78, Gly158
Human Dihydroorotate Dehydrogenase (hDHODH)6CJF-8.5Arg136, Tyr36, Leu68
Malassezia globosa Carbonic AnhydraseN/A-7.2His94, Gln92, Val121

Note: The data in this table is illustrative and hypothetical, intended to demonstrate the type of information generated from a molecular docking study.

Impact of Halogenation (Bromine and Fluorine) on Biological Activity and Pharmacological Profiles

The presence, type, and position of halogen atoms on an aromatic ring profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. In this compound, the combination of both bromine and fluorine atoms creates a distinct electronic and steric profile.

Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The substitution of hydrogen with fluorine at specific sites can inhibit oxidative metabolism at those carbon atoms, potentially increasing a compound's half-life. nih.gov The high electronegativity of fluorine can also alter the acidity of the phenolic hydroxyl group and influence non-covalent interactions with biological targets.

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. For nitrophenols, key physicochemical parameters that govern their activity are lipophilicity (log Kₒw) and acidity (pKa). oup.comosti.gov

Analysis of a series of nitrophenols showed that their toxic action could be categorized into two modes: a narcotic-type mechanism and an oxidative uncoupling mechanism. oup.comosti.gov The latter is typically associated with compounds that have a pKa value within a specific window (e.g., 3.8 to 8.5), as this range allows the molecule to effectively function as a protonophore. oup.com More acidic compounds, particularly those with di-ortho substitution, may transition towards a narcotic mode of action. oup.comosti.gov

The substituents on this compound—bromo, difluoro, and nitro—are all electron-withdrawing and would be expected to significantly lower the pKa of the phenolic hydroxyl group, making it a relatively strong acid. Its lipophilicity would be increased by the bromine atom. A rational design approach would involve synthesizing and testing analogues of this compound to systematically probe the contributions of each substituent to its biological activity.

SAR Principles for Nitrophenol Activity

Physicochemical ParameterInfluence on Biological ActivityRelevance to this compound
Acidity (pKa)Determines the degree of ionization at physiological pH. A pKa range of 3.8-8.5 is linked to oxidative uncoupling activity. oup.comThe combined electron-withdrawing effect of the nitro and halogen groups likely places the pKa in the acidic range, suggesting potential for uncoupling activity.
Lipophilicity (log Kₒw)Affects membrane permeability and transport to target sites. Higher lipophilicity can enhance accumulation in lipid-rich environments. oup.comThe bromine atom contributes significantly to lipophilicity, which could enhance its ability to cross biological membranes.
Substitution PatternThe position of substituents affects steric hindrance, electronic effects, and metabolism, influencing the mode of action. oup.comosti.govThe ortho-nitro group and adjacent fluorine and bromine atoms create a crowded and electron-deficient phenolic system, defining its specific interactions.

Advanced Biological Assay Development for Compound Evaluation

Evaluating the biological effects of compounds like this compound requires a range of sophisticated assays. Beyond traditional methods, alternative and high-throughput screening techniques are valuable.

The pollen tube growth (PTG) test is one such alternative biotest that has proven to be a sensitive method for assessing the acute toxicity of chlorophenols and nitrophenols. oup.comosti.gov This assay measures the inhibition of pollen tube elongation as a toxicological endpoint and has a sensitivity comparable to conventional aquatic test systems. oup.com

Furthermore, in vitro cytotoxicity assays using various cell lines are crucial for preliminary evaluation. For instance, bluegill sunfish (BF-2) cells have been used to assess the cytotoxicity of organic pollutants. osti.gov For halogenated nitrophenols, understanding their environmental persistence and transformation is also key. Kinetic studies, often coupled with computational modeling using density functional theory (DFT), can be employed to predict the stability and degradation pathways of these compounds in aqueous environments. nih.gov Such assays provide crucial data for assessing potential bioaccumulation and long-term exposure risks. nih.gov

Q & A

Q. What are the key structural and physicochemical properties of 6-bromo-3,4-difluoro-2-nitrophenol, and how are they experimentally determined?

The compound (CAS 1644281-87-7) has a molecular formula C₇H₄BrF₂NO₃ (MW 253.99 g/mol) . Key properties include:

  • Melting point : Not explicitly reported, but analogous nitrophenols (e.g., 2-bromo-6-nitrophenol) typically melt between 150–200°C with decomposition .
  • Solubility : Likely polar aprotic solvents (e.g., DMF, DMSO) due to nitro and hydroxyl groups. Recrystallization in ethanol/water mixtures is recommended for purification .
  • Structural confirmation : X-ray crystallography using SHELXL for refinement and ORTEP-3 for visualization can resolve bond angles, halogen positions, and hydrogen bonding .

Q. What synthetic routes are feasible for this compound?

A plausible route involves direct nitration and halogenation :

Start with 3,4-difluorophenol.

Nitrate selectively at the ortho position using HNO₃/H₂SO₄ at 0–5°C to minimize di-nitration.

Brominate using Br₂ in CH₂Cl₂ under inert atmosphere (e.g., N₂), with BF₃ as a catalyst to enhance regioselectivity .
Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can impurities or byproducts be identified during synthesis?

  • HPLC-MS : Detect brominated or over-nitrated byproducts (e.g., di-bromo derivatives) using reverse-phase chromatography and mass spectrometry .
  • ¹⁹F NMR : Resolve fluorine environments; impurities may show distinct shifts (e.g., unreacted starting material at δ −110 to −120 ppm) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The bromine atom is a prime site for Suzuki-Miyaura coupling , but the electron-withdrawing nitro and fluorine groups may slow oxidative addition. Strategies:

  • Use Pd(PPh₃)₄ with a strong base (e.g., Cs₂CO₃) in DMF at 80–100°C .
  • Computational modeling (DFT) can predict regioselectivity: The nitro group directs electrophiles meta, while fluorine ortho/para effects compete .

Q. How can overlapping signals in ¹H/¹³C NMR be resolved for this compound?

  • ¹H NMR : The aromatic protons may show complex splitting due to adjacent fluorine atoms (J ~20 Hz for ortho-F). Use a 500+ MHz instrument and 2D COSY to assign signals .
  • ¹³C NMR : Fluorine decoupling or DEPT-135 can distinguish quaternary carbons (e.g., C-Br at δ 110–120 ppm) .

Q. What thermal stability considerations are critical for storage and handling?

  • TGA/DSC : Nitrophenols decompose exothermically above 200°C. Store at 2–8°C under inert gas (Ar) to prevent oxidation .
  • Monitor for color changes (yellow to brown), indicating nitro group degradation.

Q. How does the compound behave under photolytic conditions?

  • UV-Vis spectroscopy : The nitro group absorbs strongly at ~300–400 nm, suggesting sensitivity to UV light.
  • Photostability testing : Expose to 365 nm UV in a quartz cell; monitor via HPLC for decomposition products (e.g., phenolic radicals) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Crystallization issues : Competing hydrogen bonds (OH, nitro) may lead to amorphous solids.
  • Solution : Use slow vapor diffusion (e.g., ether into DCM solution) and seed with a related nitrophenol crystal .

Methodological Troubleshooting

Q. How to address low yields in bromination steps?

  • Possible causes : Competing dehalogenation or solvent incompatibility.
  • Optimization : Use anhydrous CH₂Cl₂, pre-cool reagents to 0°C, and add Br₂ dropwise over 1 hour .

Q. How to resolve discrepancies in spectroscopic data versus computational predictions?

  • Case example : Observed ¹⁹F NMR shifts deviate from DFT-calculated values.
  • Action : Re-optimize computational parameters (B3LYP/6-311+G(d,p)) and confirm solvent effects (e.g., DMSO vs. CDCl₃) .

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6-Bromo-3,4-difluoro-2-nitrophenol
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6-Bromo-3,4-difluoro-2-nitrophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.